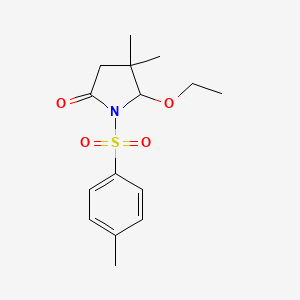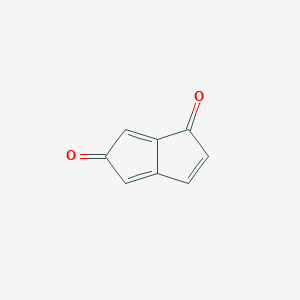
Pentalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalene-1,5-dione is a fascinating compound that has garnered significant interest in the scientific community due to its unique structure and properties. It is a derivative of pentalene, a polycyclic hydrocarbon composed of two fused cyclopentadiene rings. This compound is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentalene ring system. This compound is known for its antiaromatic nature, which contributes to its high reactivity and unique chemical behavior .
Métodos De Preparación
The synthesis of pentalene-1,5-dione involves several steps and can be achieved through various synthetic routes. One common method involves the oxidation of pentalene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic medium and elevated temperatures to facilitate the oxidation process .
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the oxidation of pentalene derivatives under milder conditions, reducing the need for harsh reagents and extreme reaction conditions .
Análisis De Reacciones Químicas
Pentalene-1,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be further oxidized to form pentalenoquinones, which are quinone derivatives of pentalene.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Pentalene-1,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: this compound and its derivatives are also explored for their potential use in materials science.
Mecanismo De Acción
The mechanism of action of pentalene-1,5-dione involves its interaction with various molecular targets and pathways. Due to its antiaromatic nature, this compound can participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form reactive intermediates allows it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biological molecules .
Comparación Con Compuestos Similares
Pentalene-1,5-dione can be compared with other similar compounds, such as pentalenoquinones and dibenzopentalenes.
Propiedades
Número CAS |
395640-72-9 |
|---|---|
Fórmula molecular |
C8H4O2 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pentalene-1,5-dione |
InChI |
InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |
Clave InChI |
AWXVRYCGEZPDSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2=CC(=O)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


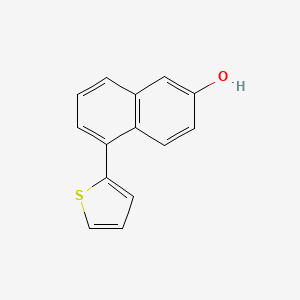
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
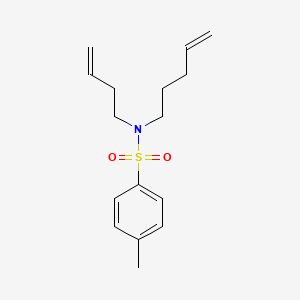
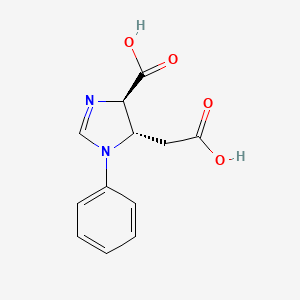
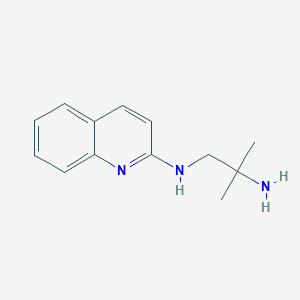
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
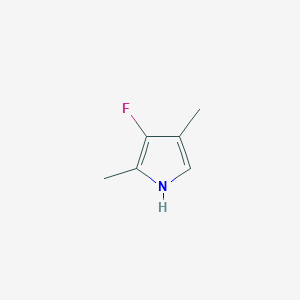
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

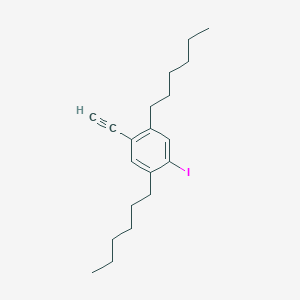
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
